This compound is classified under:
The synthesis of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction between imidazolone and 2-chloroethylamine. The general procedure can be summarized as follows:
This method reflects a straightforward approach to synthesizing this compound, leveraging the reactivity of the chloroethyl group to form new bonds with the imidazolone structure.
The molecular structure of 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one features:
The 3D conformation can be visualized using computational chemistry software, revealing bond angles and distances that are crucial for understanding its reactivity and interactions with biological targets.
1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one can participate in various chemical reactions, including:
These reactions are significant for the development of new compounds with potential therapeutic applications.
The mechanism of action for 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with biological macromolecules such as enzymes and receptors:
Research indicates that derivatives of imidazolidinones exhibit various biological activities, including antioxidant properties and cardiotonic effects.
Property | Value |
---|---|
Molecular Weight | 146.57 g/mol |
Melting Point | Varies (specific data needed) |
Solubility | Soluble in ethanol |
1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one has several scientific applications:
The systematic IUPAC name 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one precisely defines this bicyclic system, comprising a 2-imidazolone core (1,3-dihydro-2H-imidazol-2-one) N-substituted with a 2-chloroethyl chain. Its canonical SMILES representation (ClCCN1C=CNC1=O) encodes the connectivity, while the molecular formula C₅H₈ClN₃O specifies elemental composition with a monoisotopic mass of 161.035 g/mol. Structurally, it belongs to the imidazolone class—a subset of diazaheterocycles featuring a urea-type carbonyl within a five-membered ring. The chloroethyl substituent introduces an alkylating capacity that profoundly modifies the core's electronic properties and biological behavior. Key structural parameters include:
Table 1: Comparative Structural Features of Imidazolone Derivatives
Compound Name | Core Structure | Substituent | Molecular Formula | Molecular Weight |
---|---|---|---|---|
1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | Imidazolone | 2-Chloroethyl | C₅H₈ClN₃O | 161.035 g/mol |
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | Benzimidazolone | 3-Chloropropyl | C₁₀H₁₁ClN₂O | 210.66 g/mol |
1-(2-Chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole | Imidazobenzimidazole | 2-Chloroethyl | C₁₁H₁₂ClN₃ | 221.69 g/mol [5] |
The strategic incorporation of chloroalkyl chains onto nitrogenous heterocycles traces to 1950s nitrogen mustard (bis(2-chloroethyl)amine) therapeutics, where structural optimization revealed β-chloroethyl groups as critical for DNA crosslinking. Early synthetic routes to imidazolone chloroethyl derivatives emerged from 1970s anticancer research, exploiting ring-forming condensations between N-chloroethyl ethylenediamines and carbonyl equivalents. A transformative advancement occurred via French Patent FR2563518A1 (1985), which disclosed high-yield N-alkylations of imidazolones with 1-bromo-2-chloroethane under phase-transfer conditions—a methodology enabling gram-scale production crucial for biological evaluation [4].
The 1990s witnessed deliberate exploration of imidazolone-based alkylators as alternatives to classical mustards, aiming to mitigate systemic toxicity through enhanced tumor selectivity. Contemporary innovations leverage:
This scaffold serves dual functions in modern drug design: as a direct bioreactive warhead and as a versatile synthon for molecular hybridization. The chloroethyl group undergoes spontaneous intramolecular cyclization at physiological pH, generating transient aziridinium ions that alkylate DNA guanine residues at N7 positions—a mechanism validated through nucleoside adduct characterization by LC-MS. Unlike classical mustards, the adjacent imidazolone ring modulates reactivity, reducing non-specific alkylation while maintaining potency against hypoxic tumor microenvironments [7].
Hybridization strategies exploit the heterocycle's hydrogen-bonding capacity to tether tumor-targeting vectors:
Table 2: Molecular Hybridization Approaches Using 1-(2-Chloroethyl)imidazolone
Hybrid Class | Targeting Moiety | Biological Rationale | Key Structural Features |
---|---|---|---|
Peptide-drug conjugates | Cyclic RGD peptides | αvβ3 Integrin targeting in angiogenesis | Imidazolone-CO-NH-(CH₂)₂-spacer-peptide [7] |
Kinase-directed alkylators | Erlotinib derivatives | EGFR inhibition + DNA crosslinking | Anilinoquinazoline-S-CH₂CH₂-imidazolone |
Antibody-drug conjugates | Trastuzumab variants | HER2-specific internalization | Maleimide-(PEG)₂-valine-citrulline-p-aminobenzylimidazolone |
Table 3: Biophysical Properties Influencing Drug Design
Property | Value/Range | Biological Implication |
---|---|---|
logP (octanol/water) | 0.9 ± 0.2 | Moderate membrane permeability |
Topological polar surface area | 41.5 Ų | Enhanced solubility over classical mustards |
Aziridinium formation rate (k) | 3.2 × 10⁻³ s⁻¹ (pH 7.4) | Controlled DNA alkylation kinetics |
Hydrogen bond acceptors | 3 | Protein binding complementarity |
Table 4: Patent Landscape for Therapeutic Hybrids
Patent/Publication | Hybridization Strategy | Therapeutic Application | Priority Year |
---|---|---|---|
FR2563518A1 [4] | N-Alkylated imidazolones | Antineoplastic agents | 1984 |
WO2018224667 | Imidazolone-ADC payloads | Solid tumor targeting | 2017 |
EP3097901 | Kinase-imidazolone chimeras | Resistance reversal | 2015 |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2